

# In-Depth Technical Guide on 2,4-Diamino-3,5-dimethylthiotoluene

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## Compound of Interest

Compound Name: 2,4-Diamino-3,5-dimethylthiotoluene

Cat. No.: B034445

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## Introduction

**2,4-Diamino-3,5-dimethylthiotoluene**, commonly known as Dimethyl Thio-Toluene Diamine (DMTDA), is an aromatic diamine with the CAS number 106264-79-3.[1][2] It is a significant industrial chemical primarily utilized as a curing agent and chain extender in the production of polyurethane and epoxy resins.[3][4] This compound is a liquid at room temperature, which offers processing advantages over solid aromatic diamines.[5] DMTDA is typically a mixture of isomers, predominantly the 2,4- and 2,6-isomers.[1][5] Its molecular formula is  $C_9H_{14}N_2S_2$ . [2] This technical guide provides a comprehensive overview of the available spectroscopic data, experimental protocols, and key applications of **2,4-Diamino-3,5-dimethylthiotoluene**.

## Physicochemical and Spectroscopic Data

Quantitative data for **2,4-Diamino-3,5-dimethylthiotoluene** is summarized below. While specific experimental spectroscopic data is not readily available in the public domain, expected spectral characteristics based on its molecular structure are provided.

Table 1: Physicochemical Properties of **2,4-Diamino-3,5-dimethylthiotoluene**

Property	Value	Reference(s)
CAS Number	106264-79-3	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>14</sub> N <sub>2</sub> S <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	214.36 g/mol	<a href="#">[1]</a>
Appearance	Light yellow to amber transparent liquid	<a href="#">[5]</a>
Boiling Point	200 °C (at 1.68 mmHg)	<a href="#">[5]</a>
Density	1.206 g/cm <sup>3</sup>	<a href="#">[5]</a>
Refractive Index	1.659	<a href="#">[2]</a>

Table 2: Expected Spectroscopic Data for **2,4-Diamino-3,5-dimethylthiitoluene**

Spectroscopic Technique	Functional Group	Expected Chemical Shift / Wavenumber
$^1\text{H}$ NMR	Aromatic C-H	$\delta$ 6.0-7.5 ppm
N-H (Amine)	$\delta$ 3.0-5.0 ppm	
Ar-CH <sub>3</sub>	$\delta$ 2.0-2.5 ppm	
S-CH <sub>3</sub>	$\delta$ 2.0-3.0 ppm	
$^{13}\text{C}$ NMR	Aromatic C	$\delta$ 110-160 ppm
Ar-CH <sub>3</sub>	$\delta$ 15-25 ppm	
S-CH <sub>3</sub>	$\delta$ 10-25 ppm	
IR Spectroscopy	N-H Stretch (Amine)	3300-3500 cm <sup>-1</sup>
C-H Stretch (Aromatic)	3000-3100 cm <sup>-1</sup>	
C-H Stretch (Aliphatic)	2850-3000 cm <sup>-1</sup>	
C=C Stretch (Aromatic)	1450-1600 cm <sup>-1</sup>	
C-N Stretch	1250-1350 cm <sup>-1</sup>	
C-S Stretch	600-800 cm <sup>-1</sup>	
Mass Spectrometry	Molecular Ion (M <sup>+</sup> )	m/z = 214

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **2,4-Diamino-3,5-dimethylthiitoluene** are not publicly available. However, standard methodologies for organic compounds of this nature are described below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A small amount of **2,4-Diamino-3,5-dimethylthiitoluene** is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is used.
- $^1\text{H}$  NMR Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A standard proton pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
- $^{13}\text{C}$  NMR Acquisition: A carbon pulse sequence, often with proton decoupling, is used. Due to the lower natural abundance and smaller gyromagnetic ratio of  $^{13}\text{C}$ , a larger number of scans and a longer acquisition time are typically required compared to  $^1\text{H}$  NMR.

## Infrared (IR) Spectroscopy

- Sample Preparation: As a liquid, the spectrum of **2,4-Diamino-3,5-dimethylthiotoluene** can be obtained directly as a thin film between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then applied, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the infrared spectrum (transmittance or absorbance vs. wavenumber).

## Mass Spectrometry (MS)

- Sample Introduction: The liquid sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Electron Ionization (EI) is a common method for GC-MS, which would likely cause fragmentation of the molecule. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable and more likely to show the molecular ion.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).

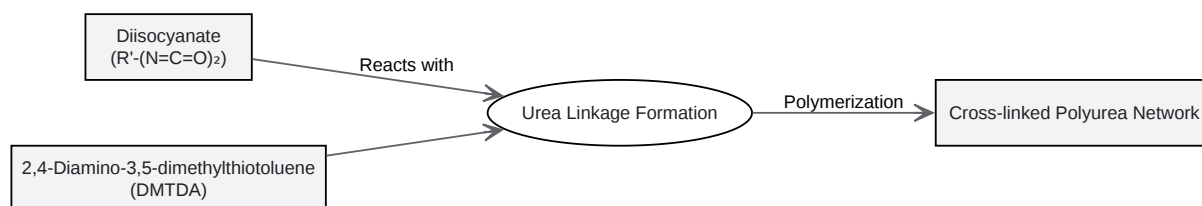
- Detection: The detector records the abundance of ions at each  $m/z$  value, generating the mass spectrum.

## Applications and Reaction Pathways

**2,4-Diamino-3,5-dimethylthiitoluene** is primarily used as a curing agent for polyurethane and epoxy resins.[3][4] In these applications, the amine groups of DMTDA react with isocyanate groups (in polyurethanes) or epoxide groups (in epoxy resins) to form a cross-linked polymer network. This cross-linking imparts desirable mechanical properties such as durability, chemical resistance, and thermal stability to the final material.[6]

### Polyurethane Curing Pathway

The following diagram illustrates the general reaction pathway for the curing of a diisocyanate with **2,4-Diamino-3,5-dimethylthiitoluene** to form a polyurea linkage.

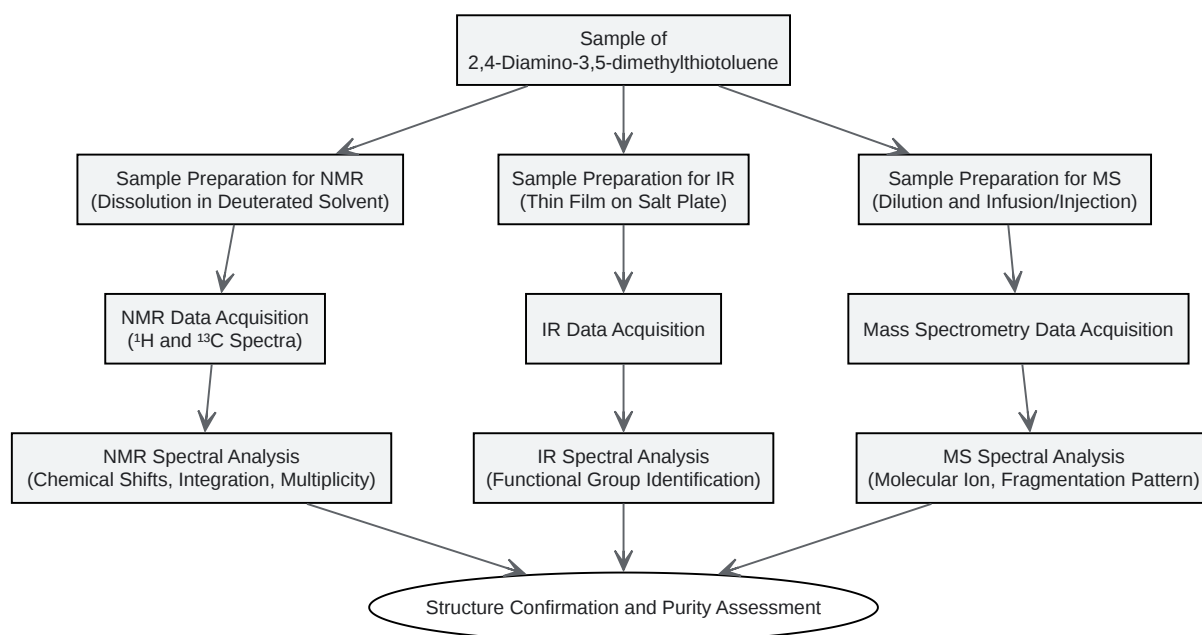


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Polyurethane Curing with DMTDA

## Experimental Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic characterization of **2,4-Diamino-3,5-dimethylthiitoluene** is depicted below.



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### Workflow for Spectroscopic Analysis

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